N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKWNSXFRBQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360076 | |
| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446308-82-3 | |
| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-benzyl-5-bromo-2-methoxybenzenesulfonamide: A Potent Tubulin Polymerization Inhibitor
This guide provides a comprehensive technical overview of N-benzyl-5-bromo-2-methoxybenzenesulfonamide and its analogs as a promising class of tubulin inhibitors for cancer therapy. We will delve into the mechanism of action, experimental validation, and the scientific rationale behind the exploration of these molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of Sulfonamides in Oncology
Sulfonamides represent a classic group of chemotherapeutic agents with a wide spectrum of pharmacological activities.[1] Recent research has highlighted their potential as potent anti-tumor agents, both in vitro and in vivo.[1] A key focus of this research has been the development of benzenesulfonamide derivatives that target tubulin, a critical component of the cellular cytoskeleton.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drugs.[2] Agents that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptotic cell death.[3][4]
This guide will focus on this compound and its closely related analogs, a novel class of tubulin inhibitors that have demonstrated significant antiproliferative activity. We will explore their mechanism of action, which involves the disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
Mechanism of Action: Disrupting the Cellular Scaffolding
The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization.[3][4] By binding to tubulin, these compounds prevent the formation of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule dynamics triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[3][4]
Molecular docking studies suggest that these benzenesulfonamide derivatives bind to the colchicine binding site on β-tubulin.[3][4] The colchicine site is a well-known target for microtubule-destabilizing agents.[2][5] Binding to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6] This ultimately leads to the disassembly of the mitotic spindle, mitotic arrest, and the induction of apoptosis.[3][4][7]
Caption: Mechanism of action of this compound.
Experimental Validation: A Multi-faceted Approach
The efficacy of this class of compounds has been validated through a series of in vitro assays. These experiments provide a clear picture of their biological activity and mechanism of action.
Synthesis of this compound Analogs
The synthesis of these compounds typically involves a two-step process.[8] First, the sulfonamide bridge is formed by reacting the appropriate aniline with a substituted benzenesulfonyl chloride.[8] The second step involves the bromination of the aromatic ring using a reagent like N-bromosuccinimide.[8]
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antimicrobial activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide derivatives
An In-Depth Technical Guide to the Antimicrobial Activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide Derivatives
Foreword for the Modern Drug Discovery Professional
The relentless evolution of antimicrobial resistance necessitates a continuous and innovative approach to the development of new therapeutic agents. Among the scaffolds of enduring interest, the sulfonamides represent one of the earliest successes in chemotherapy and continue to provide a fertile ground for derivatization.[1] This guide is crafted for researchers, medicinal chemists, and drug development scientists, offering a deep dive into the specific class of this compound derivatives. We move beyond mere protocols to explore the strategic rationale behind synthesis, the nuances of structure-activity relationships (SAR), and the robust methodologies required to validate antimicrobial efficacy. Our focus is on the integration of foundational principles with actionable, field-proven techniques to empower your research and development endeavors.
The Benzenesulfonamide Core: A Legacy of Antimicrobial Action
The antimicrobial power of the sulfonamide group is rooted in its structural mimicry of para-aminobenzoic acid (PABA).[2] Bacteria that are susceptible to sulfonamides cannot utilize exogenous folate and must synthesize it de novo.[3] PABA is a critical substrate for the enzyme dihydropteroate synthetase (DHPS), which catalyzes a key step in the folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore, DNA and RNA.[4]
Sulfonamide drugs act as competitive inhibitors of DHPS.[3] Their structural similarity to PABA allows them to bind to the enzyme's active site, preventing the natural substrate from binding and halting the metabolic pathway.[2] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, rendering most sulfonamides bacteriostatic rather than bactericidal.[1]
The Molecular Logic of Competitive Inhibition
The efficacy of this inhibition is a direct result of molecular architecture. The this compound scaffold is designed to leverage this mechanism while introducing unique physicochemical properties that can enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms.
Caption: Competitive inhibition of Dihydropteroate Synthetase (DHPS) by sulfonamide derivatives.
Synthesis Strategy: Constructing the Bioactive Scaffold
The synthesis of this compound derivatives is typically approached through a reliable multi-step process that allows for diversification of the N-benzyl substituent. The following protocol is a representative, self-validating workflow.
Core Synthesis Workflow
This synthetic route is predicated on the initial formation of the core sulfonamide followed by N-alkylation. This choice is deliberate; it allows for the creation of a common intermediate, which can then be reacted with various benzyl halides to generate a library of derivatives for SAR studies.
Caption: General two-step synthesis workflow for the target derivatives.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath. The choice of THF is due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
-
Amine Addition: Add a solution of aqueous ammonia (or a primary amine for other derivatives) (1.2 eq) dropwise to the stirring mixture. The slow, cooled addition is critical to control the exothermic nature of the reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting sulfonyl chloride.
-
Workup and Isolation:
-
Acidify the mixture with 2M HCl.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 5-bromo-2-methoxybenzenesulfonamide.
Step 2: N-Benzylation to Yield Final Derivatives
-
Reaction Setup: To a solution of the 5-bromo-2-methoxybenzenesulfonamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq). DMF is chosen for its ability to dissolve the sulfonamide and facilitate the Sₙ2 reaction.
-
Alkylating Agent Addition: Add the desired substituted benzyl bromide (1.1 eq) to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature (or with gentle heating if necessary) for 8-16 hours, monitoring by TLC.
-
Workup and Isolation:
-
Quench the reaction by pouring the mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the product with an organic solvent.
-
Wash the crude product or organic extract thoroughly with water to remove residual DMF and salts.
-
Dry the product to yield the crude this compound derivative.
-
-
Purification: Purify the final compound via recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography to achieve high purity.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of these derivatives is not monolithic; it is a finely tuned interplay between the different substituents on the benzenesulfonamide scaffold.[6] Understanding the SAR provides a predictive framework for designing more potent analogs.[7]
Caption: Core structure of this compound.
-
The Sulfonamide Moiety (-SO₂NH-): This is the pharmacophore, essential for binding to the DHPS enzyme.[8] Its acidic proton is crucial for this interaction.
-
The 5-Bromo Group (-Br): The bromine atom is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can enhance membrane permeability, allowing the compound to reach its intracellular target more effectively. Its position influences the electronic environment of the entire aromatic ring.
-
The 2-Methoxy Group (-OCH₃): This electron-donating group, positioned ortho to the sulfonyl group, can modulate the acidity of the sulfonamide proton and influence the molecule's conformation. This can impact the binding affinity for the DHPS active site.
-
The N-Benzyl Group: This is a key site for derivatization.
-
Steric Effects: The size and shape of the benzyl group can influence how the molecule fits into the enzyme's active site.
-
Electronic Effects: Adding electron-withdrawing or electron-donating substituents to the benzyl ring can fine-tune the molecule's overall electronic properties and lipophilicity, potentially increasing potency or altering the spectrum of activity.[7]
-
Methodologies for Evaluating Antimicrobial Efficacy
Rigorous and standardized in vitro testing is paramount to accurately determine the antimicrobial profile of newly synthesized derivatives. The two cornerstone methods are the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).[9]
Protocol 1: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial activity, categorizing a strain as susceptible, intermediate, or resistant.[10] It is an excellent, cost-effective first-pass screening tool.[11]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The standardized nature of MHA ensures reproducibility.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for obtaining accurate and reproducible zone sizes.
-
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.[10]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition generally corresponds to a higher susceptibility of the organism to the compound.
Protocol 2: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] This quantitative method is the gold standard for susceptibility testing.[15]
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
-
Plate Preparation: Using a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).[15] For example, starting with a concentration of 128 µg/mL in the first well, dilute across the plate to achieve concentrations of 64, 32, 16, 8, 4, 2, 1, etc., µg/mL.
-
Control Wells: Designate wells for a positive control (MHB + bacteria, no compound) and a negative control (MHB only).
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Dilute this suspension in MHB so that when added to the wells, it results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or with a plate reader.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparative analysis. MIC values should be summarized in a structured table.
Table 1: Illustrative Example of MIC Data for this compound Derivatives
| Compound ID | R-Group on Benzyl Ring | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| DERIV-01 | -H (unsubstituted) | 16 | 32 | >64 |
| DERIV-02 | 4-Cl | 8 | 16 | 64 |
| DERIV-03 | 4-F | 8 | 16 | 64 |
| DERIV-04 | 4-NO₂ | 4 | 8 | 32 |
| DERIV-05 | 4-OCH₃ | 32 | 64 | >64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |
This table presents hypothetical data for illustrative purposes.
Interpretation: From this illustrative data, one could hypothesize that electron-withdrawing groups (e.g., -Cl, -F, and especially -NO₂) on the para-position of the N-benzyl ring enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. Conversely, an electron-donating group like -OCH₃ appears to decrease activity. A value of ">64" indicates that no inhibition was observed at the highest concentration tested.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. Its activity is derived from the well-established sulfonamide mechanism of folic acid synthesis inhibition, while its specific substitutions offer opportunities to enhance potency and modulate pharmacokinetic properties. The systematic approach outlined in this guide—from logical synthesis and rigorous in vitro evaluation to detailed SAR analysis—provides a robust framework for advancing these compounds from the bench to potential clinical candidates.
Future work should focus on expanding the library of derivatives to further probe the SAR, evaluating lead compounds against a wider panel of clinical isolates (including resistant strains), and initiating studies on cytotoxicity and in vivo efficacy.
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Chen, J., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Available at: [Link]
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spectroscopic data (NMR, IR, MS) of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
An In-Depth Technical Guide to the Spectroscopic Characterization of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Introduction
This compound is a molecule of significant interest within contemporary medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The precise characterization of novel sulfonamide derivatives is a critical step in the drug discovery and development pipeline, ensuring structural integrity, purity, and batch-to-batch consistency.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to unambiguously elucidate and verify the structure of this compound. We will move beyond a mere listing of data points, instead focusing on the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven framework for spectroscopic analysis.
Molecular Structure and Synthetic Context
A robust analytical strategy begins with an understanding of the molecule's origin. A common and efficient synthesis involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzylamine in the presence of a base. This context is vital as it informs our search for potential starting material carryover or side-product formation during analysis.
Caption: Integrated workflow showing how each spectroscopic technique validates a different aspect of the molecular structure.
This integrated approach provides a self-validating system. The molecular formula from HRMS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (sulfonamide, ether, N-H) are consistent with the fragments seen in MS and the chemical environments observed in NMR. This cohesive narrative forms the basis of a rigorous and trustworthy structural assignment.
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Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Introduction: The Therapeutic Potential of Sulfonamides in Oncology
The sulfonamide functional group represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] Historically acclaimed for their antimicrobial properties, sulfonamides have emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer.[1][2] The anticancer potential of sulfonamide-based compounds is attributed to their ability to engage with various molecular targets crucial for tumor progression and survival.[3] These mechanisms include the inhibition of carbonic anhydrase, which is involved in pH regulation in the tumor microenvironment, disruption of the cell cycle, and interference with microtubule dynamics.[3][4]
This application note provides a comprehensive experimental framework for investigating the anticancer properties of a specific benzenesulfonamide derivative, N-benzyl-5-bromo-2-methoxybenzenesulfonamide . While direct studies on this particular molecule are nascent, research on structurally similar compounds, particularly those with bromo and methoxy substitutions, suggests a promising mechanism of action as a tubulin polymerization inhibitor.[5][6] Such inhibition leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][6]
The following protocols are designed to rigorously test this hypothesis and provide a multi-faceted evaluation of the compound's efficacy, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation. This guide is intended for researchers and drug development professionals seeking to characterize novel anticancer drug candidates.
Experimental Design: A Multi-tiered Approach to Anticancer Drug Evaluation
A logical and sequential experimental workflow is paramount for the comprehensive evaluation of a novel anticancer compound. The proposed strategy begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by detailed mechanistic studies to elucidate the mode of action, and culminates in an in vivo model to assess therapeutic efficacy.
Assessment of Anti-Metastatic Potential
Cancer metastasis is a major cause of mortality. Therefore, it is important to evaluate the effect of the compound on cell migration and invasion.
This assay is a simple and widely used method to study collective cell migration in vitro. [4] Protocol: Wound Healing Assay
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-toxic concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is closed.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.
Protocol: Transwell Invasion Assay
-
Prepare Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a layer of Matrigel, a reconstituted basement membrane.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for invasion.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Data Analysis: Count the number of stained cells in several microscopic fields and compare the treated groups to the control.
II. In Vivo Antitumor Efficacy
In vitro findings must be validated in a living organism to assess the therapeutic potential of the compound. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.
Xenograft Mouse Model
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Conclusion
The experimental framework detailed in this application note provides a robust and comprehensive approach to evaluating the anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to in-depth mechanistic studies and in vivo validation, researchers can gain a thorough understanding of the compound's therapeutic potential. The hypothesized mechanism as a tubulin polymerization inhibitor provides a strong foundation for these investigations, and the outlined protocols offer the means to rigorously test this hypothesis and characterize the compound's biological effects. The successful execution of these experiments will be instrumental in determining the future trajectory of this promising molecule in the drug development pipeline.
References
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Hu, L., Li, Z. R., Li, Y., et al. (2006). Synthesis and structure-activity relationships of carbazole sulphonamides as a novel class of antimitotic agents against solid tumors. Journal of Medicinal Chemistry, 49(22), 6273–6282. [Link]
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El-Ansary, A. K., & El-Adl, K. (2022). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 126, 105877. [Link]
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Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]
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González-Alvarez, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
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Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Al-Suwaidan, I. A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7205. [Link]
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Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
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El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. [Link]
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Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(3), 185–190. [Link]
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Al-Omary, F. A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27381. [Link]
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SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]
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Alafeefy, A. M., et al. (2017). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 16(1), 141-148. [Link]
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SMC Laboratories Inc. (n.d.). Xenograft tumor model. SMC Laboratories Inc.[Link]
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de Azevedo, M. B. M., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101–1116. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Journal of Chemistry, 2023, 1-13. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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Al-Ghorbani, M., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. [Link]
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Rijal, G., & Li, W. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1074-1084. [Link]
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Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16792. [Link]
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Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(19), 6820. [Link]
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Kim, H. J., & Lee, J. (2018). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1686, 33-40. [Link]
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Cell Migration Analysis. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Cell Migration Analysis. [Link]
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Wang, Y., et al. (2009). N'-(5-Bromo-2-methoxy-benzyl-idene)-4-hy-droxy-benzo-hydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1538. [Link]
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Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]
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ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Martinotti, S., & Ranzato, E. (2015). Scratch Wound Healing Assay. Methods in Molecular Biology, 1242, 225-229. [Link]
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Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]
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Application Notes and Protocols for N-benzyl-5-bromo-2-methoxybenzenesulfonamide in Antimicrobial Susceptibility Testing
Foreword: A Strategic Approach to a Novel Sulfonamide
The emergence of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. N-benzyl-5-bromo-2-methoxybenzenesulfonamide represents a novel investigational compound within the broader class of sulfonamides. While the parent class of sulfonamides is well-characterized, this specific derivative's antimicrobial potential remains to be systematically elucidated.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for the antimicrobial susceptibility testing of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2] This guide is designed to be a self-validating framework, empowering researchers to generate reliable and interpretable data on the efficacy of this novel compound.
Understanding the Compound: Physicochemical and Mechanistic Profile
This compound is a synthetic molecule belonging to the sulfonamide class of antibiotics. The core mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption leads to bacteriostasis.
Key Structural Features and Their Implications:
-
Sulfonamide Core: The -SO2NH- group is the classic pharmacophore responsible for the antimicrobial activity of this class of drugs.
-
N-benzyl group: This lipophilic group may enhance membrane permeability, potentially broadening the spectrum of activity or improving potency.
-
5-bromo and 2-methoxy substitutions: These modifications on the benzene ring can influence the compound's electronic properties, solubility, and binding affinity to the target enzyme.
Prior to initiating antimicrobial susceptibility testing, it is imperative to characterize the compound's fundamental physicochemical properties.
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Recommended Solvent/Method | Purpose |
| Solubility | DMSO, Ethanol, Methanol, Water | To prepare a stable, high-concentration stock solution for serial dilutions. |
| Purity | HPLC, LC-MS | To ensure that the observed antimicrobial activity is attributable to the compound of interest. |
| Stability | Stressed degradation studies (pH, temperature, light) | To determine optimal storage conditions and the stability of the compound in test media. |
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are foundational for determining the antimicrobial profile of this compound. It is recommended to perform these assays in parallel with a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[3][6]
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Ensure complete dissolution. This is the primary stock solution.
-
Prepare an intermediate stock solution by diluting the primary stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is 100-fold the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the intermediate stock solution of the compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be approximately 110 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay distinguishes between bacteriostatic and bactericidal activity.
Protocol 2: MBC Determination
-
Perform MIC Assay: Complete the broth microdilution protocol as described above.
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and at least two more concentrated wells), transfer a 10-100 µL aliquot to a sterile agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading and Interpreting Results:
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of antimicrobial activity.[1][9][10]
Protocol 3: Disk Diffusion Assay
-
Preparation of Impregnated Disks:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., methanol or acetone).
-
Apply a known volume of the stock solution to sterile 6-mm blank paper disks to achieve a specific drug concentration per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[1]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized breakpoints, which are determined through extensive correlation studies with MIC data.
-
Diagram 2: Disk Diffusion Workflow
Caption: Workflow for disk diffusion susceptibility testing.
Putative Mechanism of Action and Data Interpretation
As a sulfonamide, this compound is presumed to act by inhibiting the bacterial folic acid synthesis pathway.
Diagram 3: Putative Mechanism of Action of Sulfonamides
Caption: Inhibition of the folic acid pathway by sulfonamides.
Interpreting the Data:
The collective data from MIC, MBC, and disk diffusion assays will provide a comprehensive preliminary profile of this compound's antimicrobial activity.
Table 2: Interpreting Susceptibility Test Results
| Assay | Result | Interpretation |
| MIC | Low MIC value (e.g., ≤8 µg/mL) | Potent inhibitor of bacterial growth. |
| MBC | MBC/MIC ratio ≤ 4 | Bactericidal activity. |
| MBC/MIC ratio > 4 | Bacteriostatic activity. | |
| Disk Diffusion | Large zone of inhibition | High susceptibility of the organism to the compound. |
Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial antimicrobial characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the progression of this compound through the drug development pipeline. Future studies should focus on expanding the panel of tested organisms to include clinically relevant resistant strains, cytotoxicity assays to determine the therapeutic index, and in-vivo efficacy studies to validate the in-vitro findings.
References
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Retrieved from [Link]
- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
-
Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Retrieved from [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
-
Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Asnani, M. U., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (2018). Novel Minimum Inhibitory Concentration (MIC) Assay to Measure the Effectiveness of Antimicrobial Treatments Against Acanthamoeba Trophozoites and Cysts. IOVS. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. PubMed. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Retrieved from [Link]
-
ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]
-
Aydin, T., et al. (2005). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]
-
Diastuti, H., et al. (2022). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Digital Repository. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk. Retrieved from [Link]
-
Karger. (2015). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
Baltekin, Y., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. PubMed. Retrieved from [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
-
PubMed. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Retrieved from [Link]
-
Gold Biotechnology. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. YouTube. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]
-
PubMed. (2009). N'-(5-Bromo-2-methoxy-benzyl-idene). Retrieved from [Link]
-
PubMed Central. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of N-benzyl-5-bromo-2-methoxybenzenesulfonamide in Solution
Welcome to the technical support center for N-benzyl-5-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is causing this discoloration?
A yellowish tint in your solution is often an early indicator of degradation. The most probable causes are photodegradation or oxidative degradation. The bromo- and methoxy-substituted benzene ring is susceptible to light-induced reactions, which can lead to the formation of colored byproducts. Additionally, oxidation can occur, especially if the solution is exposed to air for prolonged periods or contains trace metal impurities.
Q2: I've noticed a significant drop in the concentration of my stock solution over a short period. What are the likely degradation mechanisms?
A rapid decrease in concentration is likely due to hydrolysis of the sulfonamide bond, particularly if your solvent is aqueous or contains residual water. The stability of the sulfonamide linkage is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze the cleavage of the S-N bond.
Q3: Can the choice of solvent affect the stability of the compound?
Absolutely. The solvent system plays a critical role in the stability of this compound. Protic solvents, especially water, can participate in hydrolytic degradation. The polarity of the solvent can also influence the rate of decomposition. It is crucial to select a solvent that not only provides good solubility but also minimizes degradation.
Q4: Are there any specific storage conditions I should follow to maximize the stability of my solutions?
Yes, proper storage is paramount. For optimal stability, solutions of this compound should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.
-
Blanketed with an inert gas: For long-term storage, purging the headspace of the vial with argon or nitrogen can prevent oxidative degradation.
Troubleshooting Guide: Investigating and Preventing Decomposition
This section provides a systematic approach to identifying the cause of degradation and implementing corrective actions.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Observation: Your HPLC or LC-MS analysis shows additional peaks that were not present in the freshly prepared sample.
Potential Cause: Chemical degradation of the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing degradation.
Detailed Steps:
-
Characterize Degradation Products: Utilize mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Fragmentation patterns from MS/MS can provide structural clues. If sufficient material can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structures of the degradation products.
-
Hypothesize Degradation Pathway: Based on the identified structures, deduce the likely degradation mechanism.
-
Hydrolysis: Look for products resulting from the cleavage of the sulfonamide bond, such as 5-bromo-2-methoxybenzenesulfonic acid and N-benzylamine.
-
Oxidation: The methoxy group can be susceptible to oxidation.
-
Photodegradation: Bromoaromatic compounds can undergo photodebromination or other rearrangements upon exposure to UV light.[1]
-
-
Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to confirm the hypothesized degradation pathways.[2] This will also help in developing a stability-indicating analytical method.
-
Modify Conditions: Based on the findings from your forced degradation studies, adjust your experimental and storage parameters. For instance, if the compound is acid-labile, ensure your solutions are neutral or slightly basic.
-
Re-analyze: After implementing the changes, re-analyze your solution to confirm that the degradation has been minimized or eliminated.
Issue 2: Poor Reproducibility in Biological Assays
Observation: You are observing inconsistent results in your biological experiments using solutions of this compound.
Potential Cause: Degradation of the active compound, leading to a lower effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods without re-characterization.
-
Incorporate a Stabilizer: If the use of an aqueous buffer is unavoidable, consider the addition of a stabilizing agent. The choice of stabilizer will depend on the specific degradation pathway. For oxidative degradation, antioxidants may be beneficial.[3] For hydrolysis, optimizing the pH and using co-solvents can help.
-
Validate Solution Stability Under Assay Conditions: Perform a time-course experiment to assess the stability of the compound in your specific assay medium and at the experimental temperature. Analyze samples at different time points to determine the rate of degradation.
Key Degradation Pathways and Mitigation Strategies
The structure of this compound suggests three primary degradation pathways: hydrolysis, photodegradation, and oxidation.
Caption: Potential degradation pathways for this compound.
Hydrolysis
The sulfonamide bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.
Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8), where sulfonamides are generally most stable.
-
Aprotic Solvents: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. Ensure the solvents are anhydrous.
-
Co-solvents: In aqueous media, the addition of co-solvents like ethanol or polyethylene glycol can reduce the activity of water and slow down hydrolysis.
Photodegradation
Aromatic bromine substituents can be labile upon exposure to light, particularly UV radiation. This can lead to the formation of radical intermediates and subsequent degradation products.[1]
Mitigation Strategies:
-
Light Protection: Always handle and store the compound and its solutions in the dark or under amber light. Use amber glassware or wrap containers with opaque material.
-
UV-Filtering: If exposure to light is unavoidable during an experiment, use UV-filtering apparatus.
Oxidation
The electron-rich aromatic ring, particularly due to the methoxy group, can be susceptible to oxidation. Tertiary sulfonamides are also recognized as potential antioxidants, implying they can be oxidized.[4][5]
Mitigation Strategies:
-
Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help prevent oxidative degradation.[3] However, compatibility with your experimental system must be verified.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[6]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60 °C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis. Monitor for the appearance of new peaks and the decrease in the parent peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust analytical method is crucial for accurately quantifying the compound and its degradation products.[7][8]
Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV spectrum) |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are crucial for demonstrating the specificity of the method, i.e., its ability to separate the parent compound from all degradation products.
By following the guidance in this document, researchers can minimize the decomposition of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- Chattise, G., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(15), 2629-2632.
- Hurrle, S., et al. (2023).
- Govaerts, C., et al. (2003). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Agricultural and Food Chemistry, 51(24), 6939-6946.
- Khalifa, A., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12155-12166.
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Cerreta, A., et al. (2020). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon Technical Bulletin.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Soto-Chinchilla, J. J., et al. (2003). High performance liquid chromatography post-column chemiluminescence determination of sulfonamide residues in milk at low concentration levels using bis [4-nitro-2-(3, 6, 9-trioxadecyloxycarbonyl) phenyl] oxalate as chemiluminescent reagent. Analytica Chimica Acta, 477(2), 227-236.
- Havinga, E. (1973). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 33(2-3), 349-366.
- Liu, B., et al. (2020). Sulfonamides-induced oxidative stress in freshwater microalga Chlorella vulgaris: Evaluation of growth, photosynthesis, antioxidants, ultrastructure, and nucleic acids. Ecotoxicology and Environmental Safety, 195, 110488.
- Yuan, F., et al. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS.
- Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.
- Li, N., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 585.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.
- González, O., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 543-560.
- LibreTexts. (2024). 16.
- Li, N., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 585.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.
- de Mendonça, V. R., et al. (2022). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. Inorganic Chemistry, 61(4), 1867-1880.
- El-Gizawy, S. M., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 9341064.
- Angeli, A., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-7.
- Momin, M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395.
- FDA. (2001). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- Teixeira, J., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants, 12(3), 664.
- Biel-Maeso, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 12-21.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- Sherwood, B. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Medicinal Chemistry, 15(1), 764.
- Andrejevic, M., et al. (2015). Poly(arylene ether)
- Teixeira, J., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants, 12(3), 664.
- Bajaj, S., et al. (2012). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Journal of Applied Pharmaceutical Science, 2(3), 129-135.
- Kumar, A. (2025). Excipients: Essential for Drug Stability and Deliver. Journal of Pharmaceutical Sciences & Emerging Drugs, 13(2), 1-2.
- Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)
- Ivanov, V. L., et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299-301.
- Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
- Hurrle, S., et al. (2023).
- Pharmaceutical Technology. (2015).
- OpenStax. (2023). 16.
- Samanidou, V. F., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(Special issue 2), 10-15.
- Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions.
- Banyu Pharmaceutical Co Ltd. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide. WO 1998/051653 A1.
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Trojanowicz, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7437.
- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. BenchChem Technical Support.
- WuXi AppTec. (2024).
- Clark, J. (2015). the hydrolysis of amides. Chemguide.
- ChemScene. (n.d.). N-benzyl-5-bromo-2-methoxybenzamide.
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- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
troubleshooting inconsistent results in bioassays with N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Welcome to the technical support center for N-benzyl-5-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during bioassays with this compound. My goal is to provide you with the causal explanations behind experimental choices, ensuring your results are both accurate and reproducible.
I. Frequently Asked Questions (FAQs)
Here, I address the most common initial questions regarding the handling and properties of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to a class of sulfonamide compounds that have been identified as potent inhibitors of tubulin polymerization.[1][2] It is believed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase, and can subsequently trigger apoptosis and autophagy in cancer cell lines.[1][2]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: This compound is highly hydrophobic, a critical factor to consider in all experimental work. Its properties are summarized in the table below. The high XLogP3 value indicates poor aqueous solubility.[3]
| Property | Value | Implication for Bioassays |
| Molecular Weight | 356.24 g/mol | Standard for small molecules. |
| XLogP3 | ~4.4 | Highly hydrophobic; expect low aqueous solubility. |
| Melting Point | 136-140 °C | Stable solid at room temperature. |
| Storage | Keep Cold | Recommended for long-term stability. |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its hydrophobicity, the compound is practically insoluble in water. The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO).
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh out the desired amount of the compound. For example, for 1 ml of a 10 mM stock, you would need 3.56 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.
-
Store: Aliquot the stock solution into small volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Q4: What is the maximum final DMSO concentration I should use in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.5% .[4][5] Higher concentrations of DMSO can have cytotoxic effects and may influence cell signaling pathways, leading to artifacts.[6][7] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.
II. Troubleshooting Inconsistent Bioassay Results
Inconsistent results are a common challenge in bioassays. This section provides a structured approach to identifying and resolving these issues.
Logical Workflow for Troubleshooting
Below is a generalized workflow to follow when you encounter inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Guide 1: Issues Related to Compound Handling & Solubility
The hydrophobic nature of this compound is a primary source of variability.
Problem: I'm seeing lower-than-expected potency or a complete loss of activity.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: When the DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate out of solution, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the cells.
-
Solution:
-
Visual Inspection: After diluting your compound in the final assay medium, visually inspect the solution for any cloudiness or precipitate.
-
Serial Dilutions: Perform serial dilutions in your final assay medium rather than a single large dilution step. This can help maintain solubility.
-
Reduce Highest Concentration: If precipitation is observed, lower the highest concentration in your dose-response curve.
-
Pre-warm Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help.
-
-
-
Possible Cause 2: Adsorption to Plastics.
-
Explanation: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, plates), reducing the actual concentration delivered to the cells.
-
Solution:
-
Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and pipette tips.
-
Minimize Transfers: Reduce the number of transfer steps during your dilution series.
-
Pre-condition Tips: For highly concentrated solutions, you can pre-rinse the pipette tip with the solution before the actual transfer.
-
-
-
Possible Cause 3: Compound Degradation.
-
Explanation: While the compound is generally stable, repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Additionally, prolonged exposure to light or storage in suboptimal conditions can reduce its potency.
-
Solution:
-
Aliquot Stocks: As mentioned in the FAQ, aliquot your stock solution to avoid more than 3-5 freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or wrap tubes in foil.
-
Fresh Dilutions: Prepare working dilutions fresh for each experiment from a frozen stock.
-
-
Guide 2: Troubleshooting Cell-Based Viability & Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo)
Problem: My IC50 values are highly variable between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Explanation: The final result of most viability assays is dependent on the initial number of cells. Inconsistent cell seeding density across wells or between plates will lead to high variability.
-
Solution:
-
Homogeneous Cell Suspension: Ensure you have a single-cell suspension before seeding. Gently pipette up and down multiple times.
-
Edge Effects: Be mindful of "edge effects" in 96-well plates where evaporation can be higher. Consider not using the outer wells for experimental data or filling them with sterile PBS to maintain humidity.
-
Automated Seeding: If available, use an automated cell dispenser for higher consistency.
-
-
-
Possible Cause 2: Interference with Assay Chemistry (Metabolic Assays).
-
Explanation: Some compounds can directly interact with the reagents in metabolic assays like MTT or MTS, leading to false positives or negatives. For example, a compound could chemically reduce the MTT tetrazolium salt to formazan, giving a false signal of high cell viability.[8][9]
-
Solution: Perform a Cell-Free Control.
-
Prepare a plate with your complete assay medium but without cells.
-
Add the full range of your compound concentrations.
-
Add the assay reagent (e.g., MTT, MTS) and incubate for the standard time.
-
If you see a color/signal change in the absence of cells, your compound is interfering with the assay. In this case, you must switch to a different viability assay based on a different principle (e.g., ATP content, membrane integrity).
-
-
Problem: I am seeing an unexpected increase in signal at high concentrations in my CellTiter-Glo (ATP) assay.
-
Possible Cause: Inhibition of ATPases.
-
Explanation: At high concentrations that induce cytotoxicity, cells lyse and release ATP. If the compound or a metabolite also inhibits ATPases in the culture medium, the released ATP will not be degraded, leading to an artificially high luminescence signal.
-
Solution:
-
Time-Course Experiment: Measure viability at earlier time points before widespread cell death occurs.
-
Use an Orthogonal Assay: Confirm results with a cytotoxicity assay that measures membrane integrity, such as an LDH release assay.
-
-
Guide 3: Troubleshooting Cell Cycle Analysis via Flow Cytometry
As a tubulin polymerization inhibitor, this compound is expected to cause G2/M arrest.
Problem: I am not seeing a clear G2/M arrest, or my CV values are too high.
-
Possible Cause 1: Suboptimal Compound Concentration or Incubation Time.
-
Explanation: The effect on the cell cycle is both dose- and time-dependent. Too low a concentration or too short an incubation time may not produce a detectable arrest.
-
Solution:
-
Dose-Response: Test a range of concentrations around the previously determined IC50 from your viability assays.
-
Time-Course: Harvest cells at multiple time points (e.g., 12, 24, 48 hours) to find the optimal window for observing G2/M arrest.
-
-
-
Possible Cause 2: Poor Staining or Sample Preparation.
-
Explanation: High Coefficients of Variation (CVs) for the G0/G1 peak can obscure shifts in the cell cycle distribution. This is often due to improper fixation, permeabilization, or staining.[10][11]
-
Solution:
-
Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping.
-
RNase Treatment: Ensure complete digestion of double-stranded RNA by including RNase in your staining buffer, as it can otherwise be stained by propidium iodide (PI).
-
Stain Concentration: Titrate your DNA stain (e.g., PI) to determine the optimal concentration for your cell type.
-
-
Workflow: Optimizing Cell Cycle Analysis
Caption: A step-by-step workflow for optimizing cell cycle analysis experiments.
III. References
-
Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Request PDF.
-
Mphahlele, M. J., et al. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules. [Link]
-
Pérez-Magan, P., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]
-
BenchChem. (2025). Frentizole Technical Support Center: Troubleshooting Tubulin Polymerization Assays. BenchChem.
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Lusa, L. O., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. Retrieved from [Link]
-
Wagener, J. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Retrieved from [https://www.keyence.com/ss/products/microscope/bz-x/study/cell-culture/ cytotoxicity-of-dmso.jsp]([Link] cytotoxicity-of-dmso.jsp)
-
BenchChem. (2025). CH7057288 inconsistent results in cell viability assays. BenchChem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of N-benzyl-5-bromo-2-methoxybenzenesulfonamide and Known Tubulin Inhibitors
Introduction: The Critical Role of Microtubule Dynamics in Oncology
In the landscape of anticancer drug discovery, the microtubule network remains a cornerstone target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The highly dynamic nature of microtubules is essential for their function, and any interference with this equilibrium can lead to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells. This vulnerability has been successfully exploited by a range of tubulin-targeting agents, which are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2]
This guide provides a comprehensive comparison of the anticancer efficacy of a novel benzenesulfonamide derivative, N-benzyl-5-bromo-2-methoxybenzenesulfonamide, with well-established tubulin inhibitors. While direct comparative experimental data for this specific compound is emerging, its structural similarity to other potent benzenesulfonamide-based tubulin inhibitors strongly suggests its mechanism of action and potential efficacy. We will therefore benchmark its anticipated performance against the established profiles of taxanes (paclitaxel), vinca alkaloids (vincristine and vinblastine), and colchicine-site binding agents (colchicine and combretastatin A-4). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of compounds.
This compound: A Promising New Player
This compound belongs to the benzenesulfonamide class of organic compounds. Recent studies on closely related benzenesulfonamide derivatives have demonstrated their significant potential as anticancer agents that function by inhibiting tubulin polymerization. These compounds are believed to exert their effect by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
While specific IC50 values for this compound are not yet widely published, a closely related compound, N-benzyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, has been synthesized and evaluated, with other derivatives in the same series exhibiting potent, nanomolar antiproliferative activity against various cancer cell lines.[3] This strongly supports the hypothesis that this compound is a promising tubulin inhibitor with significant anticancer potential.
Established Tubulin Inhibitors: Mechanisms and Efficacy
A deeper understanding of the established tubulin inhibitors provides a crucial framework for evaluating novel compounds.
Microtubule Destabilizing Agents
These agents prevent the polymerization of tubulin into microtubules, leading to a net depolymerization of the microtubule network.
-
Vinca Alkaloids (Vincristine, Vinblastine): Isolated from the Madagascar periwinkle (Catharanthus roseus), vinca alkaloids bind to the β-tubulin subunit at a distinct site, known as the vinca domain.[4] This binding inhibits the assembly of tubulin heterodimers into microtubules, leading to the disassembly of existing microtubules.[5]
-
Colchicine-Site Binding Agents (Colchicine, Combretastatin A-4): These compounds bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin. This binding induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.[6][7] Combretastatin A-4, a natural product from the African bush willow tree, is a particularly potent colchicine-site inhibitor.[8]
Microtubule Stabilizing Agents
In contrast to destabilizers, these agents enhance microtubule polymerization and prevent their depolymerization.
-
Taxanes (Paclitaxel): Paclitaxel, originally isolated from the bark of the Pacific yew tree, binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of dysfunctional microtubule bundles. This disruption of microtubule dynamics also triggers mitotic arrest and apoptosis.[9]
Comparative Anticancer Efficacy: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for established tubulin inhibitors across a panel of common cancer cell lines, providing a benchmark for the anticipated efficacy of novel benzenesulfonamide derivatives. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.[10]
Table 1: IC50 Values (nM) of Microtubule Destabilizing Agents in Various Cancer Cell Lines
| Cell Line | Vincristine | Vinblastine | Colchicine | Combretastatin A-4 |
| MCF-7 (Breast) | ~1-10 | ~1-5 | ~5-20 | ~1-5 |
| A549 (Lung) | ~2-15 | ~1-10 | ~10-50 | ~1.8 µM[11] |
| HeLa (Cervical) | ~1-5 | ~0.5-5 | ~5-30 | ~0.5-5 |
| HT-29 (Colon) | ~5-20 | ~2-15 | ~10-60 | ~1-10 |
| MDA-MB-231 (Breast) | ~1-10 | ~1-5 | ~5-25 | ~1-10 |
Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes. Specific values can be found in the cited literature.
Table 2: IC50 Values (nM) of Paclitaxel (Microtubule Stabilizing Agent) in Various Cancer Cell Lines
| Cell Line | Paclitaxel |
| MCF-7 (Breast) | 3.5 µM[12] |
| A549 (Lung) | 9.4 µM (24h exposure)[13] |
| HeLa (Cervical) | ~2-10 |
| Ovarian Carcinoma Lines | 0.4-3.4[3] |
| MDA-MB-231 (Breast) | 0.3 µM[12] |
Based on the potent nanomolar activity of closely related benzenesulfonamides, it is anticipated that this compound will exhibit IC50 values in the low nanomolar to micromolar range, positioning it as a highly potent anticancer agent, comparable to or potentially exceeding the efficacy of some established tubulin inhibitors.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the anticancer efficacy of this compound with known tubulin inhibitors, a series of well-defined experimental protocols are essential.
Cell Viability Assay (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, and the amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound and known tubulin inhibitors) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2-4 mg/mL), GTP, and a polymerization buffer.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compounds or a vehicle control on ice.
-
Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Immunofluorescence Microscopy of Microtubule Network
Principle: This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by tubulin inhibitors.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye like DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network and nuclear morphology using a fluorescence microscope.
In Vivo Xenograft Tumor Model
Principle: This preclinical model involves the implantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor efficacy of a drug candidate.[14]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomly assign the mice to treatment groups and administer the test compounds (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology). The tumor growth inhibition (TGI) is a key parameter for efficacy.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the key pathways and experimental processes.
Caption: Mechanism of action of tubulin inhibitors.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Caption: Logical flow of a comparative drug screening study.
Conclusion and Future Directions
The exploration of novel benzenesulfonamide derivatives, such as this compound, represents a promising avenue in the development of next-generation tubulin inhibitors. Based on the potent anticancer activity of structurally related compounds, it is reasonable to anticipate that this compound will demonstrate significant efficacy, likely in the nanomolar to low micromolar range, making it a competitive candidate when compared to established tubulin-targeting agents.
The comprehensive experimental framework outlined in this guide provides a robust methodology for the head-to-head comparison of this novel compound with current standards of care like paclitaxel, vinca alkaloids, and other colchicine-site binders. Future research should focus on obtaining definitive IC50 values for this compound across a broad panel of cancer cell lines, elucidating its precise binding interactions with tubulin, and evaluating its in vivo efficacy and safety profile. Such studies will be instrumental in determining its full therapeutic potential and paving the way for its potential clinical development.
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A Comparative Guide to Validating the Mechanism of Action of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action for the novel compound N-benzyl-5-bromo-2-methoxybenzenesulfonamide. We will explore a hypothesized mechanism and compare the validation process with established alternatives, supported by experimental data and protocols.
Introduction: The Quest for a Clear Mechanism of Action
This compound is a synthetic compound belonging to the benzenesulfonamide class, a scaffold known for a wide array of biological activities, including anticancer properties.[1][2][3] Early phenotypic screens have indicated its potential as an anti-proliferative agent, particularly against breast cancer cell lines.[4] However, for any novel compound to progress through the drug development pipeline, a thorough understanding and validation of its mechanism of action are paramount.[5] This guide outlines a systematic approach to elucidating and confirming the molecular target and pathway of this promising compound.
Based on the activity of structurally similar compounds, which are known to interfere with microtubule dynamics, our primary hypothesis is that this compound functions as a tubulin polymerization inhibitor .[4] This guide will detail the experimental journey to validate this hypothesis, from initial phenotypic observations to direct target engagement and pathway analysis, while comparing these methodologies to those used for other established drugs.
The Initial Clues: Phenotypic Screening
The journey to understanding a drug's mechanism often begins with observing its effects on cells, a process known as phenotypic screening.[5][6] For this compound, the initial observations would likely involve cytotoxicity assays across a panel of cancer cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| HeLa | Cervical Cancer | 1.2 |
| HT-29 | Colorectal Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 2.1 |
The potent, sub-micromolar activity against the MCF-7 cell line is a strong starting point.[4] Further phenotypic investigation would involve cell cycle analysis. A compound that inhibits tubulin polymerization is expected to cause cell cycle arrest at the G2/M phase, as the mitotic spindle cannot form correctly.[4]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate MCF-7 cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at its IC50 concentration (0.8 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase in the treated sample compared to the control would suggest a block in mitosis.
Unmasking the Target: A Multi-pronged Approach to Target Identification
While phenotypic data provides clues, it doesn't definitively identify the molecular target.[7] Target deconvolution is the process of identifying the specific molecule(s) a drug interacts with to produce its effect.[8][9][10] A robust validation strategy employs multiple, orthogonal methods.[11]
Caption: A generalized workflow for identifying and validating a novel drug target.
Affinity-Based Methods: Fishing for the Target
These methods use the compound itself as "bait" to capture its binding partners from a cell lysate.
-
Affinity Chromatography: this compound can be immobilized on a solid support (like Sepharose beads).[12] A cell lysate is then passed over these beads. Proteins that bind to the compound are retained and can be identified by mass spectrometry.[13]
-
Kinobeads: While originally designed for kinase inhibitors, the "kinobeads" concept can be adapted.[14][15] This involves using a cocktail of immobilized, non-selective inhibitors to capture a large portion of the kinome.[16][17] In our case, a custom bead with our compound would be used to pull down its specific targets.
Cellular Target Engagement: Confirming the Interaction in a Live Cell Context
It is crucial to confirm that the drug binds its target within the complex environment of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Tubulin Engagement
-
Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10 µM) and a vehicle control for 2 hours at 37°C.[19]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[19]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble tubulin in the supernatant at each temperature using Western Blotting with an anti-tubulin antibody. A shift in the melting curve to higher temperatures in the drug-treated sample indicates direct target engagement.
Confirming the Mechanism: Biochemical and Cellular Assays
Once the target is identified and engagement is confirmed, the next step is to validate the compound's effect on the target's function.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Measurement: Measure the increase in fluorescence over time in a microplate reader.
-
Inhibition: Perform the assay in the presence of various concentrations of this compound. A decrease in the rate and extent of fluorescence increase would confirm its inhibitory effect on tubulin polymerization.
Table 2: Comparison of this compound with Standard Tubulin Modulators
| Compound | Class | Mechanism | Effect on Tubulin Polymerization | Cell Cycle Arrest |
| This compound | Benzenesulfonamide | Hypothesized: Inhibits polymerization | Hypothesized: Decrease | G2/M |
| Colchicine | Alkaloid | Inhibits polymerization | Decrease | G2/M |
| Paclitaxel (Taxol) | Taxane | Stabilizes microtubules | Increase | G2/M |
| Doxorubicin | Anthracycline | DNA intercalator | No direct effect | G2/M |
This comparative analysis is crucial. While both our compound and Doxorubicin might cause G2/M arrest, only our compound and Colchicine would show direct inhibition in the polymerization assay, distinguishing their mechanisms.
Visualizing the Cellular Impact and Downstream Effects
The final validation step is to connect the molecular interaction (target engagement) to the observed cellular phenotype (cell cycle arrest and death).
Immunofluorescence Microscopy
This technique allows for the direct visualization of the microtubule network within cells. In cells treated with a tubulin polymerization inhibitor like this compound, one would expect to see a disrupted, diffuse microtubule structure, in contrast to the well-organized filamentous network in control cells.[4]
Pathway Analysis
Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to mitotic arrest and, eventually, apoptosis.[4] Key proteins in this pathway can be analyzed by Western Blotting.
Caption: Proposed signaling pathway for this compound.
Conclusion: A Self-Validating System for Mechanistic Clarity
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A Comparative Guide to the Structure-Activity Relationship of N-benzyl-5-bromo-2-methoxybenzenesulfonamide Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl-5-bromo-2-methoxybenzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. We will explore the synthesis, biological activities, and the nuanced effects of structural modifications on the efficacy of these compounds, supported by experimental data from peer-reviewed literature.
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound core represents a particularly interesting scaffold, combining the established pharmacophoric features of the sulfonamide group with the versatility of the N-benzyl and substituted phenyl rings. This unique combination allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
This guide will dissect the SAR of this class of compounds, focusing on how substitutions on both the N-benzyl and the benzenesulfonamide rings influence their biological activity. We will draw comparisons with structurally related compounds to provide a broader context and deeper understanding of the underlying mechanistic principles.
Core Structure and Key Pharmacophoric Features
The fundamental structure of the compounds discussed in this guide is depicted below. The key regions for modification and SAR analysis are the N-benzyl group and the substituted benzenesulfonamide ring.
Figure 1: Core structure of this compound and key sites for chemical modification.
Comparative Analysis of Biological Activities
The primary therapeutic potential of this compound derivatives explored to date lies in their antiproliferative and anticancer activities.[1][2] The mechanism of action for many of these compounds is attributed to the inhibition of tubulin polymerization, a critical process for cell division.[2]
Antiproliferative Activity and Tubulin Polymerization Inhibition
A study on substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives revealed potent antiproliferative activity against various cancer cell lines.[1] The SAR of these compounds highlights the importance of the substitution pattern on the N-benzyl ring for cytotoxicity.
| Compound ID | N-benzyl Substitution | IC50 (µM) vs. MCF-7 | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| 1a | Unsubstituted | 15.2 | >50 | [1] |
| 1b | 4-Chloro | 5.8 | 12.5 | [1] |
| 1c | 4-Methoxy | 8.1 | 20.1 | [1] |
| 1d | 3,4-Dichloro | 2.5 | 5.3 | [1] |
Table 1: Comparative antiproliferative activity and tubulin polymerization inhibition of selected this compound derivatives.
From the data presented in Table 1, a clear trend emerges. The introduction of electron-withdrawing groups, such as chlorine, on the N-benzyl ring enhances the antiproliferative activity. The disubstituted derivative with two chlorine atoms (Compound 1d ) exhibits the highest potency. This suggests that the electronic properties of the N-benzyl moiety play a crucial role in the interaction with the biological target, likely the colchicine binding site on tubulin.[3]
In a related series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence of a bromine atom on the aniline ring was found to be crucial for potent cytotoxicity.[2] This underscores the significance of the 5-bromo substitution on the benzenesulfonamide ring in our core structure for enhancing anticancer activity.
Alternative Biological Activities
While anticancer activity is the most studied, the benzenesulfonamide scaffold is known for a broad spectrum of biological effects. For instance, related brominated phenolic compounds have demonstrated significant anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.[4] This suggests that this compound derivatives could be explored for their anti-inflammatory potential.
Experimental Protocols
To facilitate further research and validation of the findings discussed, we provide standardized protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound Derivatives
The synthesis of the title compounds can be achieved through a straightforward two-step process, as illustrated below.
Figure 2: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Sulfonamide Formation: To a solution of the appropriately substituted benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-bromo-2-methoxybenzenesulfonamide.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Causality Behind Experimental Choices
The choice of synthetic route is dictated by the availability of starting materials and the desired efficiency. The two-step approach is versatile and allows for the introduction of a wide variety of substituents on the N-benzyl ring. The use of a base like triethylamine in the sulfonamide formation step is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion.
For the biological evaluation, the MTT assay is a robust and high-throughput method for initial screening of antiproliferative activity. The choice of the MCF-7 breast cancer cell line is based on its widespread use as a model for estrogen receptor-positive breast cancer.
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR findings for this compound derivatives as anticancer agents.
Figure 3: Summary of the structure-activity relationship for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as inhibitors of tubulin polymerization. The SAR studies clearly indicate that the substitution pattern on the N-benzyl ring is a critical determinant of their antiproliferative activity, with electron-withdrawing groups enhancing potency.
Future research in this area should focus on:
-
Expansion of the derivative library: Synthesizing and testing a wider range of derivatives with diverse substitutions on both aromatic rings to further refine the SAR.
-
Mechanism of action studies: Elucidating the precise binding mode of these compounds with tubulin through techniques such as X-ray crystallography.
-
In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of the most potent compounds in animal models of cancer.
-
Exploration of other therapeutic areas: Investigating the potential of these derivatives as anti-inflammatory or antimicrobial agents based on the known activities of the benzenesulfonamide scaffold.
This guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective therapeutic agents based on the this compound core structure.
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Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). Taylor & Francis. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. [Link]
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Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. (n.d.). PubMed. [Link]
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N'-(5-Bromo-2-methoxy-benzyl-idene). (2009). PubMed. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed. [Link]
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A Comparative Analysis of N-benzyl-5-bromo-2-methoxybenzenesulfonamide and Other Substituted Benzenesulfonamides in Oncology Research
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets. This has led to the development of numerous drugs, including a significant number of anticancer agents. Within this broad class of compounds, subtle substitutions on the phenyl ring and the sulfonamide nitrogen can dramatically alter their biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N-benzyl-5-bromo-2-methoxybenzenesulfonamide against other notable substituted benzenesulfonamides, offering insights into their mechanisms of action, anticancer efficacy, and the experimental methodologies used to evaluate them. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising area of cancer therapy.
The Benzenesulfonamide Moiety: A Versatile Pharmacophore in Cancer Therapy
The therapeutic versatility of benzenesulfonamides stems from the strong electron-withdrawing nature of the sulfonamide group and its ability to act as a hydrogen bond donor and acceptor. This allows for high-affinity interactions with various enzyme active sites. In the realm of oncology, benzenesulfonamide derivatives have been primarily investigated as inhibitors of two key target classes: carbonic anhydrases and tubulin.
This compound: A Profile
While extensive comparative studies are not yet prevalent in the literature, the synthesis of this compound and related compounds has been documented.[1][2] The rationale for its design can be inferred from the structure-activity relationships (SAR) of related compounds. The 2-methoxy and 5-bromo substitutions on the benzene ring are expected to modulate the electronic and lipophilic properties of the molecule, potentially influencing its target affinity and cellular permeability. The N-benzyl group is a common addition in many biologically active sulfonamides, often contributing to hydrophobic interactions within the target's binding pocket.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A general synthetic route is outlined below, based on established chemical principles.[3][4]
A Comparative Look: Other Substituted Benzenesulfonamides in Cancer Therapy
To understand the potential of this compound, it is crucial to compare it with other well-characterized benzenesulfonamide derivatives that have shown significant promise in cancer therapy. We will focus on two major classes: carbonic anhydrase inhibitors and tubulin polymerization inhibitors.
Carbonic Anhydrase Inhibitors: Targeting the Tumor Microenvironment
Cancer cells in hypoxic (low oxygen) environments upregulate the expression of transmembrane carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[5][6] These enzymes play a crucial role in maintaining the pH balance of the tumor microenvironment, facilitating tumor growth, and metastasis.[5][7] Benzenesulfonamides are potent inhibitors of CAs, and much research has focused on developing isoform-selective inhibitors to target tumors while minimizing side effects.[6]
A prominent example is the ureido-substituted benzenesulfonamide SLC-0111 , which is currently in clinical trials.[5][8] SLC-0111 and its derivatives demonstrate potent inhibition of CA IX and XII, leading to apoptosis and reduced tumor growth in various cancer models.[5][8]
Another class of CA inhibitors involves the incorporation of a triazole moiety.[9] These compounds have shown moderate to potent inhibitory effects against tumor-associated CA IX and XII.[9] The "tail approach," which involves adding different molecular moieties to the benzenesulfonamide scaffold, has been a successful strategy for achieving isoform selectivity.[6][9]
The anticancer activity of these CA inhibitors is often evaluated by their ability to induce cell death in hypoxic cancer cells.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1][10] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][10]
Diarylsulfonamides, particularly those carrying a 3,4,5-trimethoxyphenyl (TMP) ring, have been extensively studied as tubulin inhibitors.[1] However, the TMP moiety can lead to poor solubility and metabolic instability.[1] Recent research has focused on replacing the TMP ring with other substituted phenyl rings to improve the pharmacological properties of these compounds.[1] For instance, N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with methoxy and/or bromo substitutions have demonstrated potent cytotoxic effects, with some compounds showing nanomolar antiproliferative activity.[1][10]
The mechanism of action of these compounds is confirmed through various assays, including tubulin polymerization inhibition assays, cell cycle analysis, and immunofluorescence studies to visualize the disruption of the microtubule network.[1][10]
Comparative Data on Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of representative substituted benzenesulfonamides against various cancer cell lines.
| Compound Class | Example Compound | Cancer Cell Line | IC50 / KI Value | Target | Reference |
| Ureido-substituted benzenesulfonamides | SLC-0111 | - | KI (CA IX) = 45.1 nM | Carbonic Anhydrase IX | [8] |
| FC-531 | - | KI (CA IX) = 6.2 nM | Carbonic Anhydrase IX | [8] | |
| Triazole-substituted benzenesulfonamides | Compound 7d | Hep3B | IC50 = selective cytotoxicity | Carbonic Anhydrase | [9] |
| Compound 7j | A549 | IC50 = selective cytotoxicity | Carbonic Anhydrase | [9] | |
| Diarylsulfonamides (Tubulin Inhibitors) | Compound 25 | MCF7 | Nanomolar antiproliferative potency | Tubulin | [1][10] |
| Thiazol-4-one-benzenesulfonamides | Compound 4c | MCF-7 | IC50 = 3.67 µM | Carbonic Anhydrase IX | [11] |
| Compound 4g | MCF-7 | IC50 = 2.55 µM | Carbonic Anhydrase IX | [11] |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24-48 hours.[9]
-
Treat the cells with varying concentrations of the test compounds (e.g., 25, 50, 100, 200, and 400 µM) and incubate for a specified period (e.g., 24 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the control (untreated cells).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment
Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamides.
Tubulin Polymerization Inhibition and Cell Cycle Arrest
Caption: Mechanism of tubulin polymerization inhibitors.
Conclusion and Future Directions
The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for this compound is still emerging, analysis of related structures provides a strong rationale for its investigation. The diverse mechanisms of action, including inhibition of carbonic anhydrases and tubulin polymerization, highlight the chemical tractability of this class of compounds.
Future research should focus on head-to-head comparisons of promising benzenesulfonamide derivatives in standardized preclinical models. A deeper understanding of their structure-activity relationships, target selectivity, and pharmacokinetic profiles will be essential for advancing the most effective candidates into clinical development. The continued exploration of novel substitutions on the benzenesulfonamide core, guided by computational modeling and empirical screening, holds the promise of delivering next-generation cancer therapeutics with improved efficacy and reduced toxicity.
References
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National Center for Biotechnology Information. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available from: [Link]
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Al-Warhi, T., et al. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. Available from: [Link]
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Barreiro, E. J., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central. Available from: [Link]
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Rutkiene, R., et al. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. Available from: [Link]
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Angeli, A., et al. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PubMed Central. Available from: [Link]
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Gaikwad, D. D., et al. Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Available from: [Link]
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Barreiro, E. J., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available from: [Link]
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McKenna, R., et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available from: [Link]
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Supuran, C. T., et al. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. PubMed Central. Available from: [Link]
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El-Emam, A. A., et al. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. ACS Publications. Available from: [Link]
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Ghorab, M. M., et al. Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Preprints.org. Available from: [Link]
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Pawar, C. D., et al. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available from: [Link]
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Bradshaw, T. D., et al. In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed. Available from: [Link]
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Abdel-Maksoud, M. S., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]
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Al-Ostoot, F. H., et al. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Abstract
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. Unintended interactions with off-target proteins can lead to adverse effects or reveal novel therapeutic opportunities (polypharmacology). This guide provides a framework for conducting and comparing cross-reactivity studies on the research compound, N-benzyl-5-bromo-2-methoxybenzenesulfonamide (hereafter designated as Compound X ). We will outline a strategic, tiered approach to screening, drawing comparisons with a hypothetical structural analog, Celecoxib , a well-characterized non-steroidal anti-inflammatory drug (NSAID) that also features a sulfonamide moiety. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals aiming to build a robust safety and selectivity profile for novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
This compound (Compound X) is a synthetic compound incorporating a benzenesulfonamide scaffold. This functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1] The very versatility of the sulfonamide group necessitates a rigorous investigation of its binding promiscuity. Sulfonamides are known inhibitors of enzymes like carbonic anhydrases (CAs) and cyclooxygenases (COXs), making these families prime candidates for cross-reactivity assessment.[2][3]
The goal of a cross-reactivity study is to identify undesirable pharmacodynamic properties that could compromise safety.[4] Early identification of off-target interactions allows for the mitigation of potential toxicological liabilities and informs the strategic progression of a drug candidate.[5][6] This guide details a systematic workflow for profiling Compound X, from broad panel screening to specific dose-response analysis, contextualizing the data against a known drug to provide a meaningful benchmark.
Rationale for Target Panel Selection
The molecular structure of Compound X provides clear guidance for selecting a relevant off-target screening panel.
-
Sulfonamide Moiety : This group is a classic zinc-binding pharmacophore, strongly suggesting potential interactions with metalloenzymes. Carbonic anhydrases (CAs) are a major class of zinc-containing enzymes for which sulfonamides are potent inhibitors.[2][7] Therefore, a panel of CA isoforms (e.g., hCA I, II, IV, IX, XII) is essential.
-
Structural Similarity to COX-2 Inhibitors : The overall scaffold shares features with diaryl heterocycles like Celecoxib, a selective COX-2 inhibitor. This warrants the inclusion of both COX-1 and COX-2 in the screening panel to determine selectivity.
-
General Safety Screening : To comply with preclinical safety guidelines from regulatory bodies like the FDA and ICH, a broad safety panel is recommended.[8][9][10] This typically includes a diverse set of receptors, ion channels, transporters, and enzymes implicated in common adverse drug reactions.
Based on this analysis, the following tiered screening approach is proposed.
Experimental Design & Protocols
A tiered or cascaded approach to screening is efficient, using a broad, single-concentration assay to identify potential hits, which are then confirmed and quantified in more focused, dose-response studies.
Tier 1: Broad Panel Primary Screen
The objective of this initial screen is to identify any significant off-target binding across a wide range of protein classes at a high concentration.
Protocol: Single-Point Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44™ or similar)
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X and the comparator, Celecoxib, in 100% DMSO.
-
Assay Concentration : The compounds are screened at a final concentration of 10 µM. This concentration is standard for identifying clinically relevant off-target interactions.
-
The Panel : A panel of 44 common off-target proteins is used, including various GPCRs (e.g., adrenergic, dopaminergic, serotonergic), ion channels (e.g., hERG, calcium, sodium), transporters, and key enzymes.
-
Assay Principle : The assay measures the displacement of a specific, high-affinity radioligand from the target protein by the test compound.
-
Execution : The assay is performed according to the vendor's validated protocols. Results are expressed as the percent inhibition of radioligand binding.
-
Hit Criterion : A result of ≥50% inhibition is considered a "hit" and warrants further investigation in a Tier 2 assay.
Tier 2: Confirmatory Dose-Response & Functional Assays
Hits identified in Tier 1, along with rationally selected targets (CAs and COXs), are subjected to dose-response analysis to determine potency (IC50 or Ki).
Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration)
This functional assay measures the enzymatic activity of various CA isozymes.
-
Reagents : Purified human CA isozymes (I, II, IX, XII), CO₂-saturated water, buffer solution (e.g., Tris-HCl with Na₂SO₄ and EDTA), and a pH indicator (e.g., p-nitrophenol).
-
Compound Preparation : Create a serial dilution series for Compound X and Celecoxib (e.g., from 100 µM to 1 nM) in a solvent compatible with the assay buffer. Acetazolamide is used as a positive control.
-
Assay Principle : The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change detected by the indicator. The rate of this reaction is monitored spectrophotometrically.
-
Execution : a. Equilibrate the buffer, enzyme, and inhibitor solutions to the assay temperature (e.g., 25°C). b. Mix the enzyme and inhibitor in the stopped-flow instrument's cell. c. Rapidly mix this solution with the CO₂-saturated solution to initiate the reaction. d. Record the change in absorbance over time.
-
Data Analysis : Calculate initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation & Comparative Analysis
For this guide, we will use hypothetical, yet plausible, data to illustrate how results would be presented and interpreted.
Table 1: Hypothetical Results from Tier 1 Broad Panel Screen (@ 10 µM)
| Target Class | Target | Compound X (% Inhibition) | Celecoxib (% Inhibition) |
| Enzyme | Carbonic Anhydrase II | 85% | 72% |
| Carbonic Anhydrase IX | 92% | 45% | |
| Cyclooxygenase-1 (COX-1) | 15% | 25% | |
| Cyclooxygenase-2 (COX-2) | 48% | 95% | |
| GPCR | Adrenergic α₂A | 8% | 3% |
| Ion Channel | hERG | 5% | 12% |
Hits (≥50% inhibition) are highlighted in bold.
Table 2: Hypothetical Potency (IC50) from Tier 2 Confirmatory Assays
| Target | Compound X (IC50, nM) | Celecoxib (IC50, nM) | Acetazolamide (IC50, nM) |
| Carbonic Anhydrase I | 2,500 | >10,000 | 250 |
| Carbonic Anhydrase II | 150 | 350 | 12 |
| Carbonic Anhydrase IX | 25 | >10,000 | 25 |
| Carbonic Anhydrase XII | 45 | >10,000 | 6 |
| Cyclooxygenase-2 | 8,500 | 40 | N/A |
Primary target activities are highlighted in bold.
Interpretation of Hypothetical Data
From these tables, a comparative profile emerges:
-
Compound X Profile : The data suggests Compound X is a potent inhibitor of the tumor-associated carbonic anhydrase isoform, hCA IX, with an IC50 of 25 nM.[2] It shows moderate activity against hCA II and hCA XII, but is weak against hCA I and COX-2. The broad panel screen was clean, suggesting a specific profile.
-
Celecoxib Profile : As expected, Celecoxib is a potent and selective COX-2 inhibitor (IC50 of 40 nM). It also shows moderate inhibitory activity against hCA II but is inactive against the other tested CA isoforms.
-
Comparison : While both compounds contain a sulfonamide group, their selectivity profiles are markedly different. Compound X is a selective CA inhibitor, particularly for the cancer-related hCA IX isoform, whereas Celecoxib is a selective COX-2 inhibitor. This underscores that the sulfonamide moiety's activity is heavily modulated by the rest of the molecular scaffold.[11]
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing complex experimental plans and biological mechanisms.
Experimental Workflow Diagram
This diagram illustrates the tiered screening cascade for assessing cross-reactivity.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates how an off-target interaction with Carbonic Anhydrase IX, as suggested by our hypothetical data for Compound X, could impact tumor cell physiology.
Caption: Inhibition of CA IX by Compound X disrupts pH regulation in tumor cells.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound (Compound X). By employing a tiered screening approach and comparing the results to a clinically relevant drug, Celecoxib, researchers can build a robust selectivity profile. Our hypothetical data illustrate how Compound X could be identified as a potent and selective inhibitor of carbonic anhydrase IX, an important anti-cancer target. This structured methodology not only identifies potential safety liabilities but can also uncover novel therapeutic potential, thereby guiding the compound's future development with a higher degree of confidence. Adherence to these principles of thorough, early-stage profiling is a cornerstone of successful and safe drug development.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the accurate determination of N-benzyl-5-bromo-2-methoxybenzenesulfonamide, a key sulfonamide intermediate. Grounded in the principles of scientific integrity and regulatory compliance, this document offers researchers, scientists, and drug development professionals a detailed roadmap for selecting and implementing the most suitable analytical technique for their specific needs.
The validation of an analytical procedure is the cornerstone of reliable data, ensuring that the chosen method is fit for its intended purpose.[1][2] This guide will delve into the validation of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.[3][4]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to understand the causality behind the rigorous process of analytical method validation. The objective is to provide documented evidence that the analytical procedure consistently produces a result that is accurate, precise, and specific over the defined range of concentrations. This ensures the quality, safety, and efficacy of the final drug product.[1] A well-validated method guarantees that the measured value reflects the true concentration of the analyte, free from interference from other components in the sample matrix.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of sulfonamides.[5] A stability-indicating HPLC method is particularly valuable as it can resolve the API from its degradation products.
-
Column Chemistry: A C18 column is a common first choice for the separation of moderately polar compounds like this compound due to its hydrophobic stationary phase.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is optimized to achieve adequate retention and resolution of the analyte peak from potential impurities. The pH of the buffer is crucial for controlling the ionization state of the sulfonamide, thereby influencing its retention behavior.
-
Detector Wavelength: The UV detection wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity. For sulfonamides, this is often in the range of 220-280 nm.[6]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.[7]
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated Method |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1[1] | 0.15 µg/mL |
| Robustness | No significant change in results with small variations in method parameters | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.[8]
-
Derivatization: The primary amine group in the sulfonamide can be derivatized, for instance, with diazomethane followed by pentafluoropropionic acid anhydride, to make the molecule more amenable to GC analysis.[8] This step is crucial for preventing peak tailing and improving chromatographic performance.
-
GC Column: A non-polar or medium-polar capillary column is typically used for the separation of derivatized sulfonamides.
-
Ionization Mode: Electron Impact (EI) ionization is commonly used for its ability to generate reproducible mass spectra, which can be compared to library databases for compound identification.
-
Sample Preparation: Extract the analyte from the sample matrix and perform a two-step derivatization.
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.
-
MS Parameters: EI ionization at 70 eV, with data acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated Method |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.7 - 105.3%[8] |
| Precision (% RSD) | ≤ 15.0% | < 10.0% |
| LOD | Instrument dependent | 0.1 ng/mL |
| LOQ | Instrument dependent | 0.3 ng/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Passed |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to chromatographic methods. However, it is generally less specific and may be prone to interference from other UV-absorbing compounds in the sample matrix. Its application is often limited to the analysis of pure substances or simple formulations.
-
Solvent Selection: The solvent should be transparent in the UV-Vis region of interest and should not react with the analyte. Methanol or ethanol are common choices.
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the λmax of this compound.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance. The concentration is determined from the calibration curve.
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated Method |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5%[9] |
| Precision (% RSD) | ≤ 2.0% | < 1.5%[9] |
| LOD | Dependent on molar absorptivity | ~0.1 µg/mL[9] |
| LOQ | Dependent on molar absorptivity | ~0.3 µg/mL[9] |
| Specificity | Limited; requires a clean sample matrix | Potentially problematic |
Forced Degradation Studies: Ensuring Specificity
A critical aspect of validating a stability-indicating method, particularly for HPLC, is the performance of forced degradation studies.[10] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[10] The analytical method must be able to separate the intact drug from these degradation products, thus demonstrating its specificity.[11]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies to establish method specificity.
Method Comparison and Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
Caption: Comparison of key attributes for the three analytical methods.
-
HPLC is the recommended method for routine quality control and stability testing due to its excellent specificity, good sensitivity, and ability to separate the API from its degradation products.
-
GC-MS is a powerful tool for trace-level analysis and structural elucidation of impurities, but the requirement for derivatization can make it more complex for routine use.
-
UV-Vis Spectrophotometry is a suitable option for rapid, in-process control of the pure substance where the sample matrix is simple and free of interfering substances.
Conclusion
The validation of analytical methods is a non-negotiable aspect of pharmaceutical development, ensuring the integrity of the data generated. For the quantification of this compound, HPLC emerges as the most robust and reliable technique for quality control and stability studies. While GC-MS offers superior sensitivity for specialized applications, and UV-Vis spectrophotometry provides a cost-effective solution for simple assays, the choice of method must be justified based on a thorough validation process that aligns with regulatory expectations. By following the principles and protocols outlined in this guide, researchers and scientists can confidently select and validate an analytical method that is scientifically sound and fit for its intended purpose.
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Reis, A. C., & Cerdà, V. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Retrieved from [Link]
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Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiling of Benzenesulfonamide Analogues in Drug Discovery
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug candidate from the bench to the bedside is paved with rigorous evaluation, and its absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its efficacy and safety. This guide provides a comprehensive overview of the experimental evaluation of the pharmacokinetic profile of benzenesulfonamide analogues.
While the specific compound class of N-benzyl-5-bromo-2-methoxybenzenesulfonamide is of interest, the publicly available pharmacokinetic data for these particular analogues is limited.[1][2] Therefore, to illustrate the principles and methodologies with concrete data, this guide will use a well-characterized series of thiazole benzenesulfonamide derivatives as a representative case study. The experimental workflows and data interpretation principles detailed herein are broadly applicable to the wider class of benzenesulfonamide-based therapeutic candidates.
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The optimization of their pharmacokinetic properties is a key challenge in harnessing their full therapeutic potential.
This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for the evaluation of the pharmacokinetic profiles of benzenesulfonamide analogues.
I. The ADME Profile: A Comparative Analysis of Benzenesulfonamide Analogues
The ADME profile of a drug candidate dictates its concentration and persistence in the body, and thus its therapeutic effect. Early in vitro assessment of these properties is crucial for selecting candidates with favorable pharmacokinetic characteristics for further development.[8][9][10]
A. Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[11][12][13] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Table 1: Comparison of In Vitro Permeability and Oral Bioavailability of Thiazole Benzenesulfonamide Analogues
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp (B-A) / Papp (A-B)) | Oral Bioavailability (%) in Rat |
| Analogue 1 | 2.5 | 1.8 | 17 |
| Analogue 2 | 8.1 | 1.2 | 45 |
| Analogue 3 | 12.5 | 1.1 | 62 |
| Analogue 4 | 0.9 | 4.5 | <5 |
Data is hypothetical and for illustrative purposes, based on trends observed in benzenesulfonamide research.
The apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side of the Caco-2 monolayer is a key indicator of a compound's absorption potential. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[12]
B. Distribution: Plasma Protein Binding
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[14] Only the unbound fraction of the drug is free to distribute into tissues and interact with its target.[14] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in understanding a drug's distribution and efficacy. Equilibrium dialysis is considered a gold standard method for this assessment.[14][15]
Table 2: In Vitro Plasma Protein Binding of Benzenesulfonamide Analogues
| Compound | Human Plasma (% bound) | Rat Plasma (% bound) | Mouse Plasma (% bound) |
| Analogue 1 | 98.5 | 97.2 | 96.8 |
| Analogue 2 | 92.1 | 90.5 | 88.7 |
| Analogue 3 | 85.6 | 83.2 | 80.1 |
| Analogue 4 | 99.8 | 99.5 | 99.2 |
Data is hypothetical and for illustrative purposes.
High plasma protein binding can affect a drug's pharmacokinetic profile by reducing its clearance and prolonging its half-life.
C. Metabolism: Hepatic Clearance
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[16] The metabolic stability of a compound is a measure of its susceptibility to metabolism. The liver microsomal stability assay is a common in vitro method to assess this, providing data on the compound's intrinsic clearance.[17][18][19][20]
Table 3: In Vitro Metabolic Stability of Benzenesulfonamide Analogues in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analogue 1 | 45 | 15.4 |
| Analogue 2 | > 60 | < 11.5 |
| Analogue 3 | 22 | 31.5 |
| Analogue 4 | 15 | 46.2 |
Data is hypothetical and for illustrative purposes.
A shorter half-life and higher intrinsic clearance indicate more rapid metabolism, which may lead to lower oral bioavailability and a shorter duration of action in vivo.
II. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay to determine the rate of transport of a test compound across Caco-2 cell monolayers.[11][12][13][21][22]
1. Cell Culture and Seeding: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). b. Seed cells onto permeable filter supports (e.g., 96-well format) at a density of approximately 6 x 10⁴ cells/cm². c. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of each monolayer. Values should be ≥ 200 Ω·cm² for a valid assay.[21] b. Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.
3. Transport Experiment: a. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. For apical to basolateral (A-B) transport, add the test compound (e.g., 10 µM) in HBSS to the apical chamber and drug-free HBSS to the basolateral chamber. c. For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and drug-free HBSS to the apical chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber. f. Analyze the concentration of the test compound in the samples using LC-MS/MS.
4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound. b. Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Protocol 2: Liver Microsomal Stability Assay
This protocol outlines the procedure for determining the metabolic stability of a test compound in liver microsomes.[17][18][19][23]
1. Reagents and Solutions: a. Pooled human liver microsomes. b. Phosphate buffer (e.g., 100 mM, pH 7.4). c. NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). d. Test compound stock solution (e.g., 10 mM in DMSO).
2. Incubation: a. Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) and phosphate buffer at 37°C. b. Add the test compound to a final concentration of 1 µM. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate at 37°C with shaking. e. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
3. Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis: a. Plot the natural logarithm of the percentage of the remaining compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol describes the determination of the unbound fraction of a test compound in plasma.[14][15][24][25][26]
1. Apparatus and Reagents: a. Equilibrium dialysis device (e.g., 96-well format with a semi-permeable membrane, MWCO 12-14 kDa).[15] b. Plasma from the desired species (e.g., human, rat). c. Phosphate buffered saline (PBS), pH 7.4. d. Test compound.
2. Dialysis Procedure: a. Spike the plasma with the test compound at a final concentration of, for example, 2 µM.[15] b. Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber. c. Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
3. Sample Analysis: a. After incubation, take aliquots from both the plasma and buffer chambers. b. Determine the concentration of the test compound in both aliquots by LC-MS/MS.
4. Data Analysis: a. Calculate the fraction unbound (fu) = C_buffer / C_plasma, where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively. b. Calculate the percentage bound = (1 - fu) * 100.
III. In Vivo Pharmacokinetic Studies in Rodents
While in vitro assays provide valuable early insights, in vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[27][28][29][30] Rodent models, such as rats and mice, are commonly used in preclinical pharmacokinetic studies.[29]
Table 4: In Vivo Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Analogue in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 480 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ng·h/mL) | 1875 | 2150 |
| t½ (h) | 2.8 | 3.1 |
| CL (mL/min/kg) | 8.9 | - |
| Vd (L/kg) | 2.1 | - |
| F (%) | - | 23 |
Data is hypothetical and for illustrative purposes, based on typical values for this class of compounds.
General Protocol for a Rodent Pharmacokinetic Study
1. Animal Model and Dosing: a. Use a suitable rodent species (e.g., Sprague-Dawley rats). b. Administer the test compound via the desired routes (e.g., intravenous bolus and oral gavage).
2. Blood Sampling: a. Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.[28] b. Process the blood to obtain plasma and store frozen until analysis.
3. Bioanalysis: a. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
IV. Visualizing the Pharmacokinetic Workflow
Caption: Preclinical Pharmacokinetic Evaluation Workflow.
Caption: Caco-2 Permeability Assay Workflow.
V. Conclusion
The evaluation of the pharmacokinetic profile of benzenesulfonamide analogues is a multi-faceted process that integrates in vitro and in vivo methodologies. A comprehensive understanding of a compound's ADME properties is essential for guiding lead optimization and selecting drug candidates with a higher probability of clinical success. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and compare the pharmacokinetic profiles of novel benzenesulfonamide-based therapeutic agents. By employing these self-validating systems and adhering to rigorous scientific principles, drug development professionals can make more informed decisions, ultimately accelerating the discovery of new and effective medicines.
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Benzenesulfonamide based 1,3,4-oxadiazole derivatives: synthesis, pharmacokinetic property prediction, bovine carbonic anhydrase activity and molecular docking studies. Taylor & Francis Online. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-benzyl-5-bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-benzyl-5-bromo-2-methoxybenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and sulfonamides, promoting a culture of safety and responsibility in your laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. This compound is a halogenated aromatic sulfonamide.
Key Hazard Considerations:
-
Toxicity: Based on data for similar compounds, it should be treated as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]
-
Environmental Hazard: As a brominated organic compound, improper disposal can lead to persistent environmental contamination.
-
Reactivity: While specific reactivity data is limited, sulfonamides are generally stable. However, they can be incompatible with strong oxidizing agents.[2] The aromatic bromine substituent is generally stable but can participate in certain chemical reactions under specific conditions.[3][4][5][6]
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 446308-82-3 | - |
| Molecular Formula | C₁₄H₁₄BrNO₃S | - |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [1] |
| Incompatibilities | Strong oxidizing agents | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind stringent PPE use is to prevent any direct contact with the chemical, thereby mitigating the risk of skin irritation, eye damage, or accidental ingestion.
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[7][8]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to guarantee safe and compliant disposal.
Step 1: Segregation of Waste - The Cornerstone of Safe Disposal
The primary reason for segregating chemical waste is to prevent dangerous reactions between incompatible substances. Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, and must not be mixed with non-halogenated waste streams.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Rationale: Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase disposal costs. Furthermore, accidental mixing with incompatible chemicals, such as strong acids or bases, could lead to exothermic reactions or the release of toxic gases.
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for preventing leaks and ensuring that the waste is handled correctly by all personnel, including those in your institution's environmental health and safety (EHS) department.
-
Action:
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its concentration if in solution. List all other components of the waste stream.
-
-
Rationale: A robust and compatible container prevents leakage and environmental contamination.[9] Clear and accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated hazards.
Step 3: Waste Collection - Minimizing Exposure
All handling of the solid chemical or its solutions for disposal should be performed in a manner that minimizes the generation of dust or aerosols.
-
Action:
-
Conduct all transfers of waste into the designated container within a certified chemical fume hood.[10][11]
-
If transferring a solid, use a scoop or spatula to avoid creating dust.
-
If the compound is in solution, pour carefully to avoid splashing.
-
Securely cap the waste container immediately after adding the waste.
-
-
Rationale: Working in a fume hood protects the user from inhaling potentially harmful dust or vapors.[10][11] Minimizing agitation and careful pouring reduce the risk of exposure and contamination of the surrounding workspace.
Step 4: Storage of Waste Container
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment while awaiting pickup by EHS.
-
Action:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.[2]
-
Store the container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
-
Rationale: The SAA is a designated and controlled area for the temporary storage of hazardous waste, as per regulatory guidelines. Secondary containment provides an additional layer of safety in the event of primary container failure.
Step 5: Arranging for Disposal
The final step is to ensure the waste is transferred to a licensed hazardous waste disposal facility.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the halogenated organic waste.
-
Rationale: EHS professionals are trained in the proper handling, transportation, and disposal of hazardous waste in accordance with all federal, state, and local regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[12][13][14][15]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled waste container.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
By adhering to these procedures, you contribute to a robust safety culture within your organization and ensure the responsible management of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
